![molecular formula C20H16N4O3S B3745105 4-benzyl-3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3745105.png)
4-benzyl-3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
Overview
Description
4-benzyl-3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-benzyl-3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is not well understood. However, studies have suggested that its biological activities may be attributed to its ability to interact with specific targets in cells, such as enzymes and receptors, and modulate their functions (Zhang et al., 2017).
Biochemical and Physiological Effects
Studies have shown that 4-benzyl-3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole exhibits antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Zhang et al., 2017). It has also been found to inhibit the growth of cancer cells, such as human hepatocellular carcinoma cells and human breast cancer cells, by inducing apoptosis and cell cycle arrest (Liu et al., 2018; Zhang et al., 2017). In addition, it has been reported to have antiviral activity against the hepatitis C virus (Xu et al., 2019).
Advantages and Limitations for Lab Experiments
The advantages of using 4-benzyl-3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole in lab experiments include its high purity, stability, and relatively low cost of synthesis. However, its limitations include its potential toxicity and the need for further studies to elucidate its mechanism of action and optimize its biological activities (Zhang et al., 2017).
Future Directions
There are several future directions for the research and development of 4-benzyl-3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole. These include:
1. Optimization of the synthesis method to improve yield and reduce cost.
2. Investigation of its potential use as a fluorescent probe for the detection of other biomolecules in biological systems.
3. Elucidation of its mechanism of action and identification of its specific targets in cells.
4. Development of derivatives with enhanced biological activities and reduced toxicity.
5. Evaluation of its potential use in combination with other drugs for the treatment of various diseases.
Conclusion
In summary, 4-benzyl-3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has shown promise in various scientific research applications, including antimicrobial, antitumor, and antiviral activities. Its mechanism of action and specific targets in cells are not well understood, and further studies are needed to optimize its biological activities and reduce its potential toxicity. There are several future directions for the research and development of this compound, which may lead to the discovery of new drugs and diagnostic tools for various diseases.
Scientific Research Applications
4-benzyl-3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole has been found to exhibit various biological activities, including antimicrobial, antitumor, and antiviral activities. It has also been investigated for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems (Xu et al., 2019).
properties
IUPAC Name |
4-benzyl-3-(furan-2-yl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-24(26)17-10-8-16(9-11-17)14-28-20-22-21-19(18-7-4-12-27-18)23(20)13-15-5-2-1-3-6-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIUSVXNTOQCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-3-(furan-2-yl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B3745039.png)
![5-(4-methoxyphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3745041.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3745049.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745050.png)
![N-(4-ethoxyphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745052.png)
![ethyl {[6-iodo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3745073.png)
![2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B3745078.png)
![N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B3745089.png)

![4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}phenol](/img/structure/B3745100.png)
![N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3745115.png)
![5-(2,4-dichlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3745120.png)
